2-(1-methyl-1H-imidazol-4-yl)ethanethioamide
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Overview
Description
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a thioamide group attached to the ethanamine chain, which is connected to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Ethanamine Chain: The ethanamine chain can be introduced by reacting the imidazole derivative with an appropriate alkylating agent, such as ethyl bromoacetate, followed by reduction to obtain the ethanamine derivative.
Thioamide Formation: The final step involves the conversion of the ethanamine derivative to the thioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The combination of the imidazole ring and the thioamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C6H9N3S |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C6H9N3S/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
IAPJRLQZKFTVEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CC(=S)N |
Origin of Product |
United States |
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